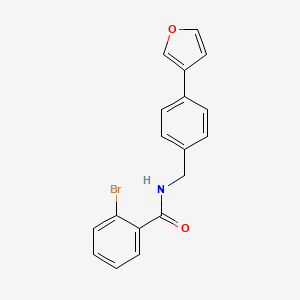

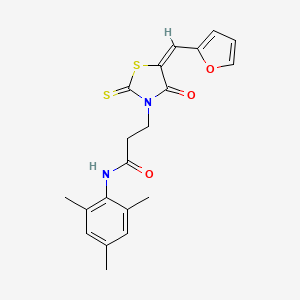

2-bromo-N-(4-(furan-3-yl)benzyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid, and a furan group, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” is complex due to the presence of multiple functional groups. The benzamide group consists of a benzene ring attached to an amide group, and the furan group is a five-membered ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Reactions involving “2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would likely occur at the benzylic position, which is the carbon adjacent to the benzene ring. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would depend on its molecular structure. The presence of the benzamide and furan groups would likely influence its solubility, reactivity, and other properties .Applications De Recherche Scientifique

Efficient Synthesis and Substitution Applications

A study by Gill et al. (2008) presents an efficient method for the synthesis of 2-bromo-3-aroyl-benzo[b]furans, utilizing readily accessible precursors. This approach leverages the 2-bromo group as a versatile synthetic handle, facilitating both palladium-mediated couplings and direct nucleophilic substitutions. This enables the production of a wide range of 2-substituted-3-aroyl-benzo[b]furans, demonstrating the compound's utility in diverse synthetic applications G. Gill, D. Grobelny, J. Chaplin, B. Flynn, 2008.

Structural Characterization and Reactivity

Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the steps involving coupling, treatment with P2S5, and oxidation processes. This research underscores the structural versatility and reactivity of furan-containing compounds, paving the way for further functionalization and application in more complex chemical syntheses А. Aleksandrov, М. М. El’chaninov, 2017.

Advanced Materials and Pharmacological Potential

Research into the crystal structure of related furan-amide compounds, as conducted by Galešić and Vlahov (1990), provides insight into the molecular geometry and potential interactions that could influence material properties or biological activity. Their work on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide contributes to understanding the structural basis for the biological and pharmacological activities of "N-mustards," a class of compounds known for their potential therapeutic applications N. Galešić, A. Vlahov, 1990.

Photochemical Routes to Benzo[b]furans

Protti, Fagnoni, and Albini (2012) introduced a one-step metal-free photochemical method for synthesizing 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This environmentally friendly procedure highlights the potential of using light-induced reactions to create valuable furan derivatives, expanding the toolbox for synthesizing complex organic compounds S. Protti, M. Fagnoni, A. Albini, 2012.

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound likely undergoes reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting benzylic radical can then react with NBS to form the brominated compound .

Biochemical Pathways

The compound’s interactions at the benzylic position suggest it may influence pathways involving enzymes and receptors that interact with benzylic compounds .

Propriétés

IUPAC Name |

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBOKGJLSQJAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)

![(E)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2964758.png)

![N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964760.png)

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/no-structure.png)

![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)